3-(Indol-3-YL) lactate

Descripción general

Descripción

Dl-Indole-3-lactic-acid is an indolyl carboxylic acid.

(2S)-2-Hydroxy-3-(1H-indol-3-YL)propanoic acid is a natural product found in Paenibacillus polymyxa with data available.

Actividad Biológica

3-(Indol-3-YL) lactate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, metabolic pathways, and potential therapeutic applications, supported by relevant data tables and case studies.

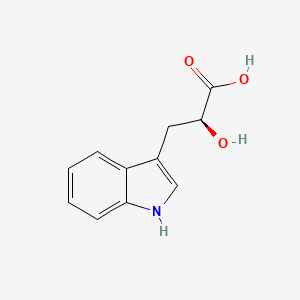

Chemical Structure and Properties

This compound is classified as a lactate derivative of indole, with the molecular formula and a molecular weight of approximately 193.2 g/mol. The compound features an indole ring system linked to a lactic acid moiety, which is crucial for its biological activity. Its structural representation can be summarized as follows:

The primary mechanism of action for this compound involves its role as a signaling molecule in various biological pathways. Notably, it interacts with aryl hydrocarbon receptors (AHR) , leading to the induction of cytochrome P450 enzymes that are essential for drug metabolism and detoxification processes. This interaction underlines its potential implications in pharmacology and toxicology.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Studies have shown that it can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Metabolic Regulation : As a metabolite of indole, it plays a role in metabolic pathways, influencing glycolysis and cellular energy dynamics .

Case Studies and Research Findings

A comprehensive analysis conducted on the metabolic dynamics involving lactate derivatives highlighted the role of this compound in various physiological conditions. One notable study utilized genetically encoded fluorescent sensors to observe lactate metabolism in live organisms, revealing how this compound participates in energy production and metabolic regulation at the cellular level .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory cytokine production | |

| Metabolic Regulation | Influences glycolytic pathways |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Green Chemistry Approaches : Utilizing lactic acid as a catalyst in reactions with indole derivatives to produce the compound while minimizing environmental impact.

- Chemical Reactions : Typical reactions include esterification processes that yield lactate derivatives from indole precursors.

Future Perspectives

Ongoing research continues to explore the therapeutic potentials of this compound. Its role in drug metabolism suggests applications in personalized medicine, particularly concerning drug interactions and efficacy. Furthermore, its anti-inflammatory properties could lead to novel treatments for chronic inflammatory conditions.

Aplicaciones Científicas De Investigación

Metabolism and Signaling

3-(Indol-3-YL) lactate is recognized as a metabolite of tryptophan and plays significant roles in various biological pathways:

- Aryl Hydrocarbon Receptor (AHR) Interaction : The compound has been shown to interact with AHRs, leading to the induction of cytochrome P450 enzymes involved in drug metabolism and detoxification processes. This interaction suggests potential implications for pharmacokinetics and toxicity.

- Neurotransmission : Recent studies indicate that indolelactic acid levels are correlated with mood disorders. For instance, elevated levels of indolelactic acid have been linked to antidepressant effects mediated by gut microbiota interactions .

Therapeutic Applications

The therapeutic potential of this compound is being explored across various fields:

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation.

Cancer Research

The compound's role in cancer biology is under investigation:

- Antitumor Activity : Studies have suggested that derivatives of indole compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanisms often involve interference with metabolic pathways crucial for cancer cell survival .

Psychobiotic Effects

Recent findings highlight the role of indolelactic acid as a psychobiotic:

- Mood Regulation : In animal models, supplementation with bacteria producing indolelactic acid has shown promise in alleviating symptoms of depression. This effect is hypothesized to be mediated through modulation of neuroinflammation via AHR signaling pathways .

Case Studies and Research Findings

- Antiplasmodial Activity : A study evaluated various indole derivatives for their antiplasmodial properties against Plasmodium falciparum. While this compound itself was not the primary focus, related compounds demonstrated significant activity, indicating the potential for further exploration within this chemical class .

- Microbial Metabolism : Research on gut microbiota has shown that certain strains capable of producing indolelactic acid can influence host metabolism and mood, suggesting therapeutic avenues for mental health interventions through dietary modifications or probiotics .

Propiedades

IUPAC Name |

(2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILAAMKEQUXLS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314125 | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7417-65-4 | |

| Record name | L-Indole-3-lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-lactic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-3-LACTIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9KH2U67F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.